10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene is a complex organic compound with the molecular formula . It has garnered attention in scientific research due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The compound is recognized by its CAS Registry Number 1909293-70-4 and has a molecular weight of approximately 213.18 g/mol .
The compound is synthesized in specialized laboratories and is available from various suppliers, including Ambeed, Inc., and BLD Pharmatech Ltd., which cater to pharmaceutical and biotech industries . The structural configuration of this compound includes multiple functional groups that contribute to its reactivity and biological activity.
The synthesis of 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene typically involves multi-step organic reactions. Common methods include:
The synthesis often requires specific catalysts and solvents to achieve high yield and purity. Reaction conditions such as temperature, pressure, and reaction time are meticulously controlled to optimize product formation .
The molecular structure of 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene can be represented using various chemical notation systems:
InChI=1S/C10H9F2NO/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10;
C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F;
These representations highlight the unique connectivity of atoms within the compound .
Key data points include:
The compound can undergo various chemical reactions typical of organic compounds with functional groups such as ethers and amines:
Reactions involving this compound often require specific conditions such as the presence of bases or acids to facilitate transformations while maintaining structural integrity .
The mechanism of action for 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene is largely dependent on its interaction with biological targets:
Data on specific interactions are still under investigation but suggest potential therapeutic applications in drug discovery .
The physical properties include:
Chemical properties encompass:
Relevant analyses indicate that the compound exhibits moderate toxicity; safety data sheets recommend handling precautions due to potential irritant effects on skin and eyes .
The applications of 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene are diverse:
Ongoing research continues to explore its full potential across various scientific disciplines .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0